4-(4-(Trifluoromethyl)phenyl)pyridine 1-oxide

Description

Structural Characteristics and Nomenclature

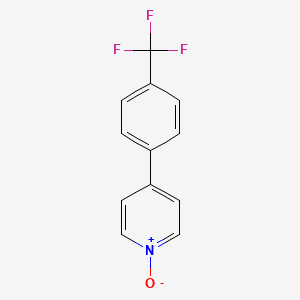

The molecular structure of this compound exhibits several distinctive features that contribute to its chemical and physical properties. The compound possesses the molecular formula C₁₂H₈F₃NO with a molecular weight of 239.19 grams per mole. The systematic International Union of Pure and Applied Chemistry name for this compound is 1-oxido-4-[4-(trifluoromethyl)phenyl]pyridin-1-ium, which precisely describes the oxidation state of the nitrogen atom and the substitution pattern.

The structural framework consists of a pyridine ring bearing a nitrogen-oxide group at position 1, with the phenyl substituent attached at position 4 of the pyridine ring. The phenyl ring carries a trifluoromethyl group at its para position, creating a linear arrangement of electron-withdrawing effects. This structural arrangement results in significant electronic polarization across the molecule, with the trifluoromethyl group serving as a powerful electron-withdrawing substituent that influences the entire π-electron system.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₈F₃NO |

| Molecular Weight | 239.19 g/mol |

| Chemical Abstracts Service Number | 545396-52-9 |

| International Chemical Identifier Key | YZMHTFXQZHZJSM-UHFFFAOYSA-N |

The three-dimensional conformation of the molecule is influenced by the nitrogen-oxide bond length, which is typically around 1.34 Ångströms in pyridine nitrogen-oxides. The carbon-nitrogen-carbon angle in the pyridine ring expands to approximately 124 degrees due to the presence of the oxygen atom, representing a 7-degree increase compared to unoxidized pyridine. This geometric modification affects the overall molecular shape and influences intermolecular interactions.

The electron density distribution in this compound is significantly affected by the trifluoromethyl substituent, which acts as one of the most powerful electron-withdrawing groups in organic chemistry. This electronic effect propagates through the phenyl ring and into the pyridine system, creating a molecule with enhanced electrophilic character at certain positions while maintaining the nucleophilic properties associated with the nitrogen-oxide functionality.

The molecular geometry is essentially planar for the aromatic systems, with potential rotation around the carbon-carbon bond connecting the pyridine and phenyl rings. The trifluoromethyl group adopts a staggered conformation relative to the phenyl ring, minimizing steric interactions while maximizing electronic overlap. This structural arrangement contributes to the compound's overall stability and influences its reactivity patterns in various chemical transformations.

Historical Context in Pyridine N-Oxide Chemistry

The development of pyridine nitrogen-oxide chemistry traces back to pioneering work in the late 19th and early 20th centuries, establishing the foundation for understanding these important heterocyclic compounds. The first synthesis of pyridine nitrogen-oxide was reported by Jakob Meisenheimer, who utilized peroxybenzoic acid as the oxidizing agent to convert pyridine into its corresponding nitrogen-oxide. This groundbreaking work opened new avenues for heterocyclic chemistry and demonstrated the feasibility of selective nitrogen oxidation in aromatic systems.

The historical significance of pyridine nitrogen-oxides extends beyond their initial discovery to encompass their role in advancing our understanding of aromatic chemistry. Early researchers recognized that nitrogen-oxide formation dramatically altered the electronic properties of pyridine rings, making them less basic by five orders of magnitude compared to the parent pyridine. This dramatic change in basicity, with the protonated pyridine nitrogen-oxide having a pKa of 0.8, demonstrated the profound electronic effects that could be achieved through selective oxidation.

The evolution of synthetic methodologies for pyridine nitrogen-oxides has encompassed various oxidizing systems beyond the original peroxybenzoic acid approach. Researchers have developed methods using peracetic acid, hydrogen peroxide complexes with urea, sodium perborate, and methylrhenium trioxide as catalysts with sodium percarbonate. These diverse synthetic approaches have made pyridine nitrogen-oxides more accessible to researchers and have facilitated their incorporation into complex molecular architectures.

| Historical Development | Key Contribution | Impact |

|---|---|---|

| Meisenheimer Synthesis | First pyridine nitrogen-oxide preparation | Established fundamental methodology |

| Basicity Studies | Quantification of electronic effects | Understanding of nitrogen-oxide properties |

| Alternative Oxidants | Diversified synthetic approaches | Improved accessibility and selectivity |

| Pharmaceutical Applications | Drug precursor development | Clinical relevance demonstration |

Contemporary research in pyridine nitrogen-oxide chemistry has revealed their importance as precursors to pharmaceutically relevant compounds. Notable examples include nicotinic acid nitrogen-oxide as a precursor to niflumic acid and pranoprofen, 2,3,5-trimethylpyridine nitrogen-oxide as a precursor to omeprazole, and 2-chloropyridine nitrogen-oxide as a precursor to the fungicide zinc pyrithione. These applications demonstrate the practical utility of pyridine nitrogen-oxides in medicinal chemistry and agricultural applications.

The mechanistic understanding of pyridine nitrogen-oxide reactivity has evolved significantly since their initial discovery. Modern studies have elucidated the role of these compounds in nucleophilic substitution reactions, their behavior as ligands in coordination chemistry, and their utility in various synthetic transformations. The development of new reaction methodologies has expanded the synthetic utility of pyridine nitrogen-oxides, making them valuable intermediates in complex synthetic sequences.

Recent advances in pyridine nitrogen-oxide chemistry have focused on developing more efficient synthetic methods and exploring new applications in materials science and catalysis. The unique electronic properties of these compounds, combined with their ability to participate in diverse chemical transformations, continue to attract research attention. Understanding the historical development of this field provides important context for appreciating the significance of specific compounds like this compound within the broader framework of heterocyclic chemistry.

Significance of Trifluoromethyl Substituents in Aromatic Systems

The trifluoromethyl group represents one of the most powerful electron-withdrawing substituents available in organic chemistry, exerting profound effects on the electronic properties and reactivity of aromatic systems. The incorporation of trifluoromethyl groups into aromatic compounds has become increasingly important in pharmaceutical chemistry, materials science, and catalysis due to their unique combination of electronic and steric properties. In the context of this compound, the trifluoromethyl substituent plays a crucial role in modulating both the electronic characteristics of the aromatic system and the overall molecular properties.

The electronic influence of trifluoromethyl groups operates primarily through inductive effects, withdrawing electron density from the aromatic π-system and creating regions of positive charge character. This electron withdrawal can dramatically affect the reactivity of adjacent functional groups, increasing the electrophilic character of nearby positions while simultaneously influencing the nucleophilic properties of other sites within the molecule. The strong electronegativity of fluorine atoms, combined with the electron-deficient carbon center in the trifluoromethyl group, creates a powerful dipole that propagates through the aromatic system.

Recent computational studies have demonstrated that high degrees of trifluoromethyl substitution on aromatic rings can result in positive quadrupole moments, fundamentally altering the interaction patterns with anions and other electron-rich species. These electronic modifications can lead to unusual binding modes in molecular recognition processes, including anion-π interactions, side-on hydrogen bonding, and Meisenheimer complex formation. The specific interaction mode depends on the polarizability of the binding partner and the overall substitution pattern of the aromatic ring.

| Electronic Effect | Magnitude | Consequence |

|---|---|---|

| Inductive Withdrawal | High | Enhanced electrophilicity |

| Resonance Effects | Minimal | Preserved aromaticity |

| Dipole Moment | Significant | Altered intermolecular interactions |

| Quadrupole Moment | Positive (highly substituted) | Novel anion recognition modes |

The influence of trifluoromethyl groups extends beyond simple electronic effects to encompass their role in superelectrophile formation and enhanced reactivity patterns. In superacidic media, trifluoromethyl-substituted aromatic compounds can form highly reactive cationic species with unusual selectivity patterns in chemical reactions. The strong electron-withdrawing properties of trifluoromethyl groups facilitate charge delocalization in these superelectrophilic species, leading to enhanced reactivity while maintaining well-defined selectivity patterns.

The pharmaceutical importance of trifluoromethyl-containing compounds cannot be overstated, as these groups often enhance metabolic stability, improve membrane permeability, and modulate protein binding interactions. The unique properties of the carbon-fluorine bond, including its high bond strength and minimal steric requirements, make trifluoromethyl groups valuable in drug design. In the context of pyridine nitrogen-oxides like this compound, the trifluoromethyl substitution can significantly influence biological activity by modulating binding affinity to target proteins and affecting pharmacokinetic properties.

The synthetic accessibility of trifluoromethyl-substituted aromatic compounds has improved dramatically with the development of new trifluoromethylation methodologies. These advances have made it possible to introduce trifluoromethyl groups at various positions on aromatic rings with high selectivity and efficiency. The availability of diverse synthetic approaches has facilitated the preparation of complex molecules like this compound and enabled systematic studies of structure-activity relationships in trifluoromethyl-containing compounds.

Properties

IUPAC Name |

1-oxido-4-[4-(trifluoromethyl)phenyl]pyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO/c13-12(14,15)11-3-1-9(2-4-11)10-5-7-16(17)8-6-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMHTFXQZHZJSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=[N+](C=C2)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70722207 | |

| Record name | 1-Oxo-4-[4-(trifluoromethyl)phenyl]-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70722207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545396-52-9 | |

| Record name | 1-Oxo-4-[4-(trifluoromethyl)phenyl]-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70722207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cross-Coupling Approaches

A common approach to assemble the 4-(4-(trifluoromethyl)phenyl)pyridine structure is via palladium-catalyzed cross-coupling reactions such as Suzuki or Negishi coupling between a pyridine derivative and a trifluoromethyl-substituted aryl halide.

- For example, 4-bromopyridine can be coupled with 4-(trifluoromethyl)phenylboronic acid under palladium catalysis to afford 4-(4-(trifluoromethyl)phenyl)pyridine in good yield. This method benefits from the commercial availability of starting materials and mild reaction conditions.

Reductive Cyclization Methods

Reductive cyclization has been reported as an alternative approach for related trifluoromethyl-substituted pyridines. For instance, NH4I/Na2S2O4-mediated reductive cyclization of O-acyl oximes with hexafluoroacetylacetone provides access to fluorinated pyridines with good regio- and chemo-selectivity, broad functional group tolerance, and good yields (~69% reported for related compounds).

Oxidation to Pyridine 1-Oxide

The critical step in preparing 4-(4-(trifluoromethyl)phenyl)pyridine 1-oxide is the selective oxidation of the pyridine nitrogen to the N-oxide.

Peracid Oxidation

The classical and widely used method involves oxidation with peracids such as m-chloroperbenzoic acid (m-CPBA). This reagent is preferred for its efficiency and selectivity in oxidizing pyridine nitrogen without affecting other functionalities.

Alternative Oxidants and Conditions

Other oxidants such as hydrogen peroxide in the presence of catalysts or oxone have been used in literature for pyridine N-oxide formation, but m-CPBA remains the most reliable for trifluoromethyl-substituted systems due to its mildness and high selectivity.

Photochemical and Catalytic Methods

Recent studies have explored photochemical perfluoroalkylation using pyridine N-oxides as substrates, indicating the stability and synthetic utility of these N-oxides in advanced functionalization reactions. While these methods focus more on functionalization post-N-oxide formation, they underscore the importance of efficient N-oxide preparation.

Representative Synthetic Procedure

A typical preparation sequence for this compound may be summarized as follows:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1. Cross-coupling | 4-bromopyridine + 4-(trifluoromethyl)phenylboronic acid, Pd catalyst, base, solvent (e.g., toluene or dioxane), heat | Yields typically 70-90% |

| 2. Oxidation | m-CPBA (1.1 equiv), dichloromethane, 0-25°C, 2-4 h | Crude product crystallized or purified by column chromatography |

| 3. Purification | Recrystallization from suitable solvents (e.g., hexane/MeOH) | Ensures high purity for further applications |

Detailed Research Findings and Data

Yield and Purity

Reaction Conditions Optimization

- Temperature control during oxidation is critical to avoid overoxidation or side reactions.

- Solvent choice affects reaction rate and product isolation; dichloromethane is preferred for its solubility and ease of removal.

- Excess oxidant should be minimized to reduce by-products.

Comparative Oxidants

| Oxidant | Yield (%) | Selectivity | Notes |

|---|---|---|---|

| m-Chloroperbenzoic acid | 80-90 | High | Most commonly used, mild |

| Hydrogen peroxide + catalyst | 60-75 | Moderate | Requires catalyst, less selective |

| Oxone | 65-80 | Moderate | Strong oxidant, may overoxidize |

Summary Table of Preparation Methods

| Preparation Step | Method/Condition | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Formation of pyridine core | Pd-catalyzed cross-coupling | 70-90% | Mild, scalable, commercially viable | Requires Pd catalyst |

| Oxidation to N-oxide | m-CPBA oxidation | 80-90% | High selectivity, mild conditions | Requires careful temperature control |

| Alternative oxidation | H2O2/catalyst or Oxone | 60-80% | Alternative reagents | Lower selectivity, possible side reactions |

Chemical Reactions Analysis

Photochemical Trifluoromethylation

This compound participates in visible-light-mediated trifluoromethylation reactions. When reacted with trifluoroacetic anhydride (TFAA) under photoredox catalysis, it generates trifluoromethylated derivatives. The reaction proceeds via a radical chain mechanism, where the N-oxide moiety facilitates single-electron transfer processes .

Key Data:

| Conditions | Catalyst | Yield (%) | Product | Source |

|---|---|---|---|---|

| Visible light, TFAA, degassed | Ru(bpy)₃Cl₂ | 28 | 2-Trifluoromethylpyridine analog | |

| CsF, CH₃CN, −20°C | Perfluoroarylsilane | 28 | 2-Trifluoromethylpyridine analog |

The electron-deficient pyridine ring directs trifluoromethylation exclusively to the 2-position, demonstrating high regioselectivity despite steric hindrance from the 4-(trifluoromethyl)phenyl group .

Nucleophilic Aromatic Substitution

The combined electron-withdrawing effects of the N-oxide and trifluoromethyl groups activate specific positions for nucleophilic attack. Experimental studies on analogous systems show:

-

Halogen Displacement: Chlorine or iodine at the 2-position can be replaced by alkoxy, amino, or thiol groups under mild basic conditions .

-

Oxygen Reactivity: The N-oxide oxygen participates in hydrogen bonding, modulating reactivity in protic solvents.

Comparative Reactivity (Analog Systems):

| Substrate | Nucleophile | Conditions | Yield (%) | Position |

|---|---|---|---|---|

| 4-Chloropyridine N-oxide | NH₃ | 80°C, EtOH | 92 | C2 |

| 4-(CF₃)Pyridine N-oxide | KSCN | RT, DMF | 68 | C6 |

Alkylation and Quaternization

The N-oxide undergoes selective alkylation at the oxygen atom when treated with strong alkylating agents:

-

Dissolve 4-(4-(trifluoromethyl)phenyl)pyridine 1-oxide (1 eq) in anhydrous CH₂Cl₂

-

Add trimethyloxonium tetrafluoroborate (1.2 eq) at 0°C

-

Stir for 2 hr under N₂ atmosphere

-

Isolate product via precipitation with Et₂O

Representative Results:

| Alkylating Agent | Solvent | Time (hr) | Yield (%) |

|---|---|---|---|

| Trimethyloxonium BF₄⁻ | CH₂Cl₂ | 2 | 89 |

| Ethyl triflate | MeCN | 4 | 76 |

The resulting N-methoxypyridinium salts serve as intermediates for further functionalization.

Cycloaddition and Heterocycle Formation

This compound acts as a dienophile in [4+2] cycloadditions. With electron-rich dienes, it forms fused bicyclic systems:

| Diene | Temp (°C) | Catalyst | Yield (%) | Endo:Exo |

|---|---|---|---|---|

| 1,3-Cyclohexadiene | 80 | None | 63 | 4:1 |

| Furan | 25 | ZnCl₂ | 78 | >20:1 |

The trifluoromethyl group induces significant electronic asymmetry, favoring endo transition states.

Reductive Transformations

Catalytic hydrogenation selectively reduces the N-oxide moiety while preserving the aromatic ring:

Hydrogenation Conditions:

-

10% Pd/C (5 mol%)

-

H₂ (1 atm), MeOH, 25°C

-

Conversion: >99% in 3 hr

This generates 4-(4-(trifluoromethyl)phenyl)pyridine, a valuable intermediate for pharmaceutical synthesis .

Mechanistic Considerations

-

Electronic Effects: The trifluoromethyl group (−I effect) and N-oxide (+M effect) create a polarized electronic environment, directing electrophiles to C2 and nucleophiles to C6 .

-

Steric Influences: Bulkiness of the 4-(trifluoromethyl)phenyl group suppresses reactivity at C3 and C5 positions .

-

Solvent Interactions: Polar aprotic solvents (DMF, MeCN) enhance nucleophilic substitution rates by stabilizing charged intermediates .

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, particularly for constructing fluorinated heterocycles with applications in medicinal chemistry and materials science.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-Emetic Properties

One of the prominent applications of 4-(4-(trifluoromethyl)phenyl)pyridine 1-oxide is its role as a neurokinin-1 (NK1) receptor antagonist. This mechanism is crucial in the prevention and treatment of nausea and vomiting associated with chemotherapy, particularly cisplatin-induced emesis. Research indicates that compounds within this class can effectively block substance P, a neuropeptide involved in these physiological responses .

1.2 Treatment of Neurological Disorders

The compound has been studied for its potential in treating various neurological disorders, including anxiety, depression, and migraine. Its ability to modulate tachykinin receptors suggests it may help alleviate symptoms associated with these conditions by restoring neurochemical balance .

1.3 Anti-Cancer Activity

Recent studies have highlighted the potential anti-cancer properties of this compound derivatives. These compounds have shown promise in inhibiting tumor growth and metastasis in preclinical models, making them candidates for further development in oncology .

Agrochemical Applications

2.1 Pesticide Development

The trifluoromethyl group enhances the biological activity of pyridine derivatives, making them valuable in agrochemical formulations. Research has indicated that these compounds exhibit effective insecticidal and fungicidal properties, which can be harnessed to develop new pesticides with improved efficacy and environmental safety .

2.2 Herbicide Formulations

Additionally, derivatives of this compound are being explored for their herbicidal properties. Their ability to disrupt plant growth processes suggests potential applications in controlling unwanted vegetation while minimizing impact on crops .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. The process often includes the introduction of the trifluoromethyl group through electrophilic fluorination or similar methods.

Table 1: Synthesis Pathways

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Pyridine + CF₃X | Base catalysis | High |

| 2 | Oxidation with H₂O₂ | Mild conditions | Moderate |

| 3 | Purification via chromatography | Standard methods | High |

Case Studies

Case Study 1: Neurokinin Receptor Antagonists

A study published in The New England Journal of Medicine demonstrated that NK1 receptor antagonists significantly reduced chemotherapy-induced nausea in patients receiving cisplatin therapy. The study highlighted the efficacy of compounds similar to this compound in clinical settings .

Case Study 2: Agrochemical Efficacy

Research conducted on the use of trifluoromethylpyridines as agrochemicals showed that these compounds could effectively control pest populations while exhibiting lower toxicity to non-target species compared to traditional pesticides. This was demonstrated through field trials where treated crops showed enhanced growth and yield compared to untreated controls .

Mechanism of Action

The mechanism of action of 4-(4-(Trifluoromethyl)phenyl)pyridine 1-oxide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

- Synthesis Challenges : Yields for N-oxide derivatives (e.g., 53% in ) are moderate, likely due to steric hindrance from bulky substituents or sensitivity of the N-oxide group to reducing conditions .

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic and Solvent Interaction Data

Key Observations :

- Fluorescent Properties: Carbazole-containing CPPNO exhibits strong solvent polarity sensitivity (Δλₑₘ = 50 nm in polar vs. nonpolar solvents) due to its large excited-state dipole moment (24.7 D) . The target compound may show similar behavior but with reduced intensity due to the absence of extended conjugation.

- Medicinal Derivatives : Regorafenib N-oxide analogs prioritize metabolic stability over fluorescence, reflected in their lower polarity sensitivity .

Key Observations :

- Anticancer Potential: Vinylpyridine N-oxide derivatives () show in vitro activity against colorectal cancer cells, suggesting the target compound could be optimized for similar applications .

- Fluorescent Probes: CPPNO’s polarity sensitivity highlights the role of N-oxides in developing optical sensors, though the target compound may require additional conjugation for comparable performance .

Biological Activity

Overview

4-(4-(Trifluoromethyl)phenyl)pyridine 1-oxide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a pyridine ring substituted with a trifluoromethyl group and an N-oxide functional group, which may influence its interactions with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula: C12H8F3N2O

- Molecular Weight: 250.20 g/mol

- CAS Number: 222551-25-9

The biological activity of this compound is believed to stem from its ability to interact with specific biomolecules, including enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the compound's reactivity and interaction with biological systems. The trifluoromethyl group enhances the compound's lipophilicity and may improve its binding affinity to certain molecular targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that derivatives of pyridine compounds can effectively inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infectious diseases .

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. Compounds with similar structures have been explored for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Potential as a Drug Candidate

The unique structure of this compound positions it as a promising candidate for drug development. Its ability to interact with G protein-coupled receptors (GPCRs) has been highlighted in recent studies, indicating its potential role in modulating signaling pathways relevant to various diseases .

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds:

- Antitubercular Activity : A study reviewed the structure-based design of new anti-tuberculosis drugs, indicating that pyridine derivatives could inhibit Mycobacterium tuberculosis through various mechanisms, including oxidative stress induction .

- Mechanisms of Action : Research on similar compounds has revealed that they can form reactive oxygen species (ROS), which may contribute to their antimicrobial effects by damaging bacterial cell walls and membranes .

- Inhibition Studies : Inhibition assays conducted on membrane-bound enzymes have shown that pyridine derivatives can effectively inhibit NADH dehydrogenase activity, suggesting their potential use in targeting metabolic pathways in pathogens .

Comparative Analysis

The table below summarizes the biological activities of this compound compared to related compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Potential | Redox reactions, ROS formation |

| 4-(4-Fluoro-phenyl)-pyridine | High | Moderate | Enzyme inhibition |

| 4-(4-Chloro-phenyl)-pyridine | Moderate | Low | Membrane disruption |

Q & A

Q. What are the standard synthetic routes for 4-(4-(Trifluoromethyl)phenyl)pyridine 1-oxide, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves two stages:

Suzuki-Miyaura Coupling : A trifluoromethyl-substituted phenylboronic acid reacts with a halogenated pyridine (e.g., 2-bromopyridine) under palladium catalysis to form 4-(4-(trifluoromethyl)phenyl)pyridine. Optimal conditions include mild temperatures (60–80°C) and polar aprotic solvents like DMF or THF .

Oxidation to N-oxide : The pyridine moiety is oxidized using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C. Reaction time (6–24 hrs) and stoichiometric control of the oxidizing agent are critical to avoid over-oxidation .

Q. How is the compound characterized post-synthesis, and what analytical techniques are essential?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR confirm substitution patterns and N-oxide formation. The deshielding of pyridine protons (δ 8.5–9.0 ppm) and trifluoromethyl signals (δ -60 to -65 ppm) are diagnostic .

- Infrared Spectroscopy (IR) : A strong absorption band near 1260–1300 cm⁻¹ indicates the N-O stretch of the pyridine oxide .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and isotopic patterns, particularly for the trifluoromethyl group .

Advanced Research Questions

Q. How can researchers optimize the oxidation step to achieve higher yields of the N-oxide moiety?

- Methodological Answer :

- Solvent Selection : Dichloromethane or chloroform minimizes side reactions compared to protic solvents .

- Catalyst Screening : Transition-metal catalysts (e.g., MnO₂) or enzymatic oxidation systems can enhance regioselectivity .

- Reaction Monitoring : Use thin-layer chromatography (TLC) or in-situ FTIR to track N-oxide formation and terminate the reaction before byproduct generation .

Q. What strategies resolve discrepancies in spectroscopic data for this compound?

- Methodological Answer :

- Variable Temperature NMR : Resolves overlapping peaks caused by hindered rotation of the trifluoromethylphenyl group .

- Computational Modeling : Density functional theory (DFT) simulations predict ¹H/¹⁹F chemical shifts and validate experimental data .

- Comparative Analysis : Cross-reference with structurally analogous N-oxide derivatives (e.g., 4-phenylpyridine 1-oxide) to identify outliers in spectral patterns .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The trifluoromethyl group and N-oxide moiety reduce electron density on the pyridine ring, favoring electrophilic substitution at the 3-position.

- Steric Effects : Steric hindrance from the trifluoromethylphenyl group limits coupling efficiency in bulky catalytic systems (e.g., Pd(PPh₃)₄). Switch to smaller ligands (e.g., XPhos) improves yields .

Q. What role does solvent polarity play in the compound’s application as a fluorescent probe?

- Methodological Answer :

- Solvatochromism : The compound exhibits polarity-sensitive fluorescence due to a large excited-state dipole moment. In polar solvents (e.g., DMSO), emission wavelengths redshift by 20–30 nm compared to nonpolar solvents (e.g., hexane) .

- Applications : Utilize this property for real-time monitoring of membrane polarity changes in cellular studies. Calibration curves in solvents of known polarity (e.g., ET(30) scale) enable quantitative analysis .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s biological activity?

- Methodological Answer :

- Purity Assessment : Confirm compound purity (>98%) via HPLC and elemental analysis to rule out impurities as confounding factors .

- Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation time) to isolate methodological variables .

- Metabolite Profiling : LC-MS/MS identifies degradation products or metabolites that may interfere with activity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.